1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione
CAS No.: 113681-15-5
Cat. No.: VC17597593
Molecular Formula: C20H16O4
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113681-15-5 |
|---|---|
| Molecular Formula | C20H16O4 |
| Molecular Weight | 320.3 g/mol |
| IUPAC Name | 1,5-bis(prop-2-enoxy)anthracene-9,10-dione |
| Standard InChI | InChI=1S/C20H16O4/c1-3-11-23-15-9-5-7-13-17(15)19(21)14-8-6-10-16(24-12-4-2)18(14)20(13)22/h3-10H,1-2,11-12H2 |
| Standard InChI Key | ARVQNLCZLGFJJP-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OCC=C |
Introduction
Molecular Structure and Chemical Identity
The structural configuration of 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione derives from the planar anthracene-9,10-dione system, where two ketone groups at positions 9 and 10 create a conjugated electron-deficient aromatic system . Substitution at the 1- and 5-positions with propenyloxy (–O–CH2–CH=CH2) groups introduces steric and electronic modifications critical to its reactivity.
Crystallographic and Computational Insights
X-ray diffraction studies of analogous anthraquinones reveal a planar tricyclic system with bond lengths of 1.21–1.23 Å for the carbonyl groups and 1.39–1.42 Å for the aromatic C–C bonds . Quantum chemical calculations predict a molecular length of 26.99 Å and width of 8.48 Å for the parent 2,6-disubstituted anthraquinone framework, suggesting that the propenyloxy substituents in 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione extend laterally from the central axis .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H16O4 | |
| Molecular Weight | 320.3386 g/mol | |
| Exact Mass | 320.1049 Da | |
| Topological Polar Surface Area | 52.9 Ų |
The SMILES notation (C=CCOc1cccc2c1C(=O)c1c(C2=O)c(OCC=C)ccc1) confirms the regioselective substitution pattern, while LogP calculations (estimated 3.24) indicate moderate hydrophobicity suitable for organic solvent-based applications .
Synthesis and Functionalization Strategies
The preparation of 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione typically involves nucleophilic aromatic substitution (NAS) reactions on 1,5-dihaloanthraquinone precursors.
Key Synthetic Pathways
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Halogen Exchange: Reaction of 1,5-dichloroanthracene-9,10-dione with propenyloxy potassium salts in polar aprotic solvents (DMF, DMSO) at 80–100°C yields the target compound through SNAr mechanism .
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Ullmann Coupling: Copper-catalyzed coupling of 1,5-diiodoanthraquinone with allyl alcohol derivatives under microwave irradiation enhances reaction efficiency (70–85% yield) .
Recent advances in direct C–H functionalization enable modification of anthraquinones without pre-halogenation. For instance, photocatalytic oxidation of 1,5-dihydroxyanthraquinone in the presence of allyl bromide and a ruthenium catalyst achieves 62% yield under visible light irradiation .
Physicochemical Properties and Reactivity
The electronic structure of 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione exhibits bathochromic shifts compared to unsubstituted anthraquinone, with calculated λmax at 385 nm (ε = 12,400 M⁻¹cm⁻¹) in chloroform . The allyl ether groups participate in conjugate addition reactions, while the quinone moiety undergoes reversible two-electron reduction at E1/2 = −0.67 V vs. SCE in acetonitrile .
Thermal Stability and Phase Behavior
Differential scanning calorimetry (DSC) of analogous 2,6-disubstituted anthraquinones shows melting transitions between 218–245°C, with decomposition temperatures exceeding 300°C under nitrogen . The propenyloxy substituents likely lower crystalline packing efficiency, potentially enhancing solubility in polymeric matrices compared to alkyl-substituted derivatives.
Applications in Advanced Materials
The unique electronic configuration of 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione enables diverse technological applications:
Liquid Crystal Dichroic Dyes
In nematic liquid crystal hosts, anthraquinone derivatives demonstrate order parameters (S) up to 0.74, with 2,6-disubstituted variants exhibiting superior alignment due to rod-like molecular geometry . The propenyloxy groups in 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione may facilitate crosslinking in polymer-stabilized liquid crystal devices through radical-initiated allyl polymerization.
Organic Photovoltaic Materials
Time-dependent density functional theory (TD-DFT) calculations predict a HOMO-LUMO gap of 2.8 eV for this compound, suitable for use as an electron-accepting material in bulk heterojunction solar cells . Preliminary studies show 3.2% power conversion efficiency in devices paired with P3HT donors, though detailed characterization remains pending.
Challenges and Future Directions
Current limitations in the application of 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione stem from:
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Limited solubility in aqueous media (LogP > 3)
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Thermal degradation during processing above 280°C
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Uncharacterized toxicity profile and environmental fate
Ongoing research focuses on developing water-soluble derivatives through sulfonation or PEGylation of the allyl groups while retaining electronic properties. Computational screening of virtual libraries identifies 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione as a potential candidate for singlet fission materials, with predicted triplet yields exceeding 150% under optimized conditions .
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